REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][O:8][C:9]2=O)([O-:3])=[O:2].[CH3:15][NH2:16].CO>>[CH3:15][N:16]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:13][C:4]=2[N+:1]([O-:3])=[O:2])[C:9]1=[O:8]
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C2C=COC(C2=CC=C1)=O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
CN
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Name
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|
Quantity
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40 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvents were removed
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Type
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ADDITION
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Details
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the residue was diluted with CH2Cl2/MeOH (95:5 v/v, 100 mL)
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Type
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WASH
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Details
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washed with brine (20 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
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The CH2Cl2 layer was dried over Na2SO4
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Type
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CUSTOM
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Details
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purified via flash chromatography (40 g of silica gel, 0-50% EtOAc/Hexanes)
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Type
|
CUSTOM
|
Details
|
to give a yellow solid
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Name
|
|
Type
|
|
Smiles
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CN1C(C2=CC=CC(=C2C=C1)[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |